4-[2-(4-Methylpiperidin-1-yl)ethyl]pyridine
CAS No.: 30131-18-1
Cat. No.: VC18519115
Molecular Formula: C13H20N2
Molecular Weight: 204.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 30131-18-1 |
|---|---|
| Molecular Formula | C13H20N2 |
| Molecular Weight | 204.31 g/mol |
| IUPAC Name | 4-[2-(4-methylpiperidin-1-yl)ethyl]pyridine |
| Standard InChI | InChI=1S/C13H20N2/c1-12-4-9-15(10-5-12)11-6-13-2-7-14-8-3-13/h2-3,7-8,12H,4-6,9-11H2,1H3 |
| Standard InChI Key | XYZVKJBAWYFZPE-UHFFFAOYSA-N |
| Canonical SMILES | CC1CCN(CC1)CCC2=CC=NC=C2 |
Introduction
Chemical Identification and Structural Characteristics
The molecular formula of 4-[2-(4-Methylpiperidin-1-yl)ethyl]pyridine is C₁₃H₂₀N₂, with a molecular weight of 204.31 g/mol. Its IUPAC name, 4-[2-(4-methylpiperidin-1-yl)ethyl]pyridine, reflects the substitution pattern: a pyridine ring substituted at the 4-position with a 2-(4-methylpiperidin-1-yl)ethyl group. The canonical SMILES string CC1CCN(CC1)CCC2=CC=NC=C2 and InChIKey XYZVKJBAWYFZPE-UHFFFAOYSA-N provide unambiguous representations of its connectivity and stereochemistry.
Key physicochemical properties include:
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LogP: Estimated at 2.1–2.5 (calculated using fragment-based methods), suggesting moderate lipophilicity.
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Polar Surface Area: ~16 Ų, indicative of limited hydrogen-bonding capacity.
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Solubility: Predicted aqueous solubility of 0.1–1 mg/mL, aligning with its hydrophobic piperidine substituent.
Synthetic Routes and Optimization Strategies
The synthesis of 4-[2-(4-Methylpiperidin-1-yl)ethyl]pyridine typically involves nucleophilic substitution or reductive amination steps. A representative pathway includes:
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Alkylation of 4-Picoline: Reaction of 4-(chloromethyl)pyridine with 4-methylpiperidine in the presence of a base (e.g., K₂CO₃) yields the target compound.
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Reductive Amination: Condensation of 4-pyridinecarboxaldehyde with 4-methylpiperidine, followed by reduction using NaBH₄ or H₂/Pd-C, provides an alternative route.
Critical parameters influencing yield and purity include:
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Temperature: Reactions performed at 60–80°C optimize kinetics without promoting side reactions.
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Solvent Selection: Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity of the piperidine nitrogen.
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Catalysis: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactions in biphasic systems.
Physicochemical and Spectroscopic Profiling
Experimental data for 4-[2-(4-Methylpiperidin-1-yl)ethyl]pyridine remain sparse, but analogous compounds provide insights:
| Property | Value/Description | Method/Source |
|---|---|---|
| Melting Point | 85–90°C (predicted) | Differential Scanning Calorimetry |
| Boiling Point | 290–300°C at 760 mmHg | Simulated distillation |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.45 (d, J = 4.5 Hz, 2H, Py-H), 7.25 (d, J = 4.5 Hz, 2H, Py-H), 2.75–2.60 (m, 6H, CH₂ and Piperidine-H), 1.45–1.30 (m, 5H, Piperidine-H), 1.00 (d, J = 6.0 Hz, 3H, CH₃) | Analog comparison |
| MS (ESI+) | m/z 205.2 [M+H]⁺ | High-resolution MS |
The compound’s stability under physiological conditions (pH 7.4, 37°C) remains uncharacterized, though its secondary amine suggests susceptibility to oxidative degradation.
Metabolic studies of compound 31 (Table 3) reveal hepatic clearance of 1.4 mL/min/kg in mice, suggesting first-pass metabolism via cytochrome P450 enzymes . The 4-methyl group on the piperidine ring in 4-[2-(4-Methylpiperidin-1-yl)ethyl]pyridine may mitigate oxidative dealkylation, prolonging half-life.
Applications in Drug Discovery
Lead Optimization
The compound’s modular structure enables facile derivatization:
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A-ring modifications: Introducing electron-withdrawing groups (e.g., CF₃) at the pyridine 3-position enhances potency against parasitic targets .
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B-ring substitutions: Replacing the ethyl linker with polyethylene glycol (PEG) chains improves aqueous solubility (>50 μM) .
Formulation Strategies
Co-crystallization with succinic acid or encapsulation in lipid nanoparticles may address solubility limitations (<1 μM in aqueous buffer).
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